2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a thiadiazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common approach is the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with chloroacetic acid, followed by the reaction with 3-(trifluoromethyl)aniline under suitable conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. Large-scale reactions may use continuous flow reactors or other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane group.
Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Electrophilic substitution may use reagents like bromine or nitric acid, while nucleophilic substitution may involve alkyl halides and a strong base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Trifluoromethane derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry and Biology
This compound has been studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. Its thiadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has shown promise as an anticancer agent. Its ability to cross cellular membranes and interact with specific targets makes it a candidate for further development in cancer therapy.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex molecules or as a building block in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's stability and binding affinity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: : These compounds share the thiadiazole ring but may have different substituents.
Trifluoromethyl-containing compounds: : These compounds contain the trifluoromethyl group but may have different core structures.
Uniqueness
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of the thiadiazole ring and the trifluoromethyl group, which together enhance its biological activity and stability.
Biological Activity
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which contributes significantly to its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H12F3N3OS2 |
Molecular Weight | 393.41 g/mol |
CAS Number | 864856-21-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various bacterial strains. The compound exhibits bactericidal activity by disrupting bacterial cell wall synthesis and inhibiting DNA replication processes.
- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound has demonstrated efficacy against several cancer cell lines, including those of breast and lung cancers .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular processes crucial for pathogen survival and cancer cell growth .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
Antimicrobial Activity
In a study assessing various thiadiazole derivatives:
- The compound exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics against Gram-positive and Gram-negative bacteria.
- Notably, it showed higher activity than itraconazole against fungal strains like Aspergillus niger .
Anticancer Activity
A review highlighted the anticancer potential of thiadiazole derivatives:
- Compounds similar to this compound demonstrated reduced viability in various cancer cell lines (e.g., HCT116 colon cancer cells) .
Cytotoxicity Studies
In vitro studies indicated that the compound effectively induced apoptosis in cancer cells:
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-25-16-22-15(23-26-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIHVWZBTVMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.